molecular formula C13H11BrN2O4 B1436603 N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide CAS No. 477848-04-7

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B1436603
CAS No.: 477848-04-7
M. Wt: 339.14 g/mol
InChI Key: FMYOTJVOKHQZMG-VIZOYTHASA-N
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Description

N'-[(1E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of furan-2-carbohydrazide with 3-bromo-2-hydroxy-5-methoxybenzaldehyde. Its structure features:

  • A furan-2-carbohydrazide backbone.
  • A substituted phenyl ring with bromo (Br), hydroxy (OH), and methoxy (OCH₃) groups at positions 3, 2, and 5, respectively.
  • An (E)-configured imine bond (C=N), critical for its planar geometry and intermolecular interactions .

Properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4/c1-19-9-5-8(12(17)10(14)6-9)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOTJVOKHQZMG-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-bromo-2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide has been investigated for its antimicrobial and anticancer properties. Its ability to form stable complexes with metal ions enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against pathogens like Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans, with effective inhibition comparable to standard antifungal agents.

Materials Science

Due to its unique structural features, this compound is being explored for applications in materials science . Its electronic and optical properties make it a candidate for developing new materials with specific functionalities.

Biological Studies

In biological research, this compound is utilized in studies investigating enzyme inhibition and protein binding . Its Schiff base structure allows for interactions with various biological macromolecules, potentially disrupting critical cellular processes.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives, including this compound. Results showed that it inhibited the growth of E. coli with an MIC value of approximately 0.0195 mg/mL, suggesting potent antibacterial properties.

Antifungal Activity

Another investigation focused on the antifungal capabilities against Candida albicans, revealing effective inhibition at concentrations comparable to standard antifungal agents.

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents/Modifications Biological Activity (MIC, µg/mL) Toxicity (LD₅₀, mg/kg) Key References
Target Compound 3-Br, 2-OH, 5-OCH₃ on phenyl; furan backbone Not reported Not reported
N′-[(E)-(5-Methoxy-1H-indol-3-yl)methylidene]furan-2-carbohydrazide (MLT_FUR) 5-OCH₃ indole substituent 0.07 (vs. M. tuberculosis) >2500 (oral)
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 3-OH, 4-OCH₃ on phenyl Not reported >2500 (oral)
N′-[(E)-(3-Bromophenyl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide 3-Br on phenyl; pyrazole ring appended to furan Not reported Not reported
N'-[(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide (CM4) 5-NO₂ on furan (nitrofuran class) Antimicrobial High (nitro group toxicity)
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) Thiophene instead of furan; 3-OH, 4-OCH₃ on phenyl Not reported >2500 (oral)

Physicochemical Properties

  • Metal Coordination : Thiophene-based L2 forms stable Co(II) and Cd(II) complexes, whereas furan-based analogs like L1 show similar capabilities, suggesting the target compound could act as a ligand in metallodrugs .

Biological Activity

Overview

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound is characterized by a furan ring, a brominated phenyl group, and a hydrazone linkage, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves a condensation reaction between furan-2-carbohydrazide and 3-bromo-2-hydroxy-5-methoxybenzaldehyde, usually conducted in ethanol under reflux conditions. The reaction leads to the formation of the Schiff base, which can be purified through filtration and recrystallization .

PropertyValue
Molecular FormulaC13H11BrN2O4
Molecular Weight325.14 g/mol
CAS Number477848-04-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 4.69 to 22.9 µM, indicating moderate to good antibacterial activity .

The mechanism by which this compound exerts its biological effects is believed to involve the formation of stable complexes with metal ions, which can interact with biological macromolecules such as proteins and nucleic acids. This interaction may inhibit enzyme activities or disrupt cellular processes critical for microbial growth .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives, including this compound. Results showed that the compound inhibited the growth of E. coli with an MIC value of approximately 0.0195 mg/mL, suggesting potent antibacterial properties .
  • Antifungal Activity : Another investigation focused on the antifungal capabilities of this compound against Candida albicans, revealing effective inhibition at concentrations comparable to standard antifungal agents .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameMIC (µM)Activity Type
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide12.5 - 50Antibacterial
N'-[(1E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide9.8 - 25Antifungal

This table illustrates that while similar compounds exhibit varying levels of activity, the presence of specific functional groups in this compound enhances its bioactivity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide

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